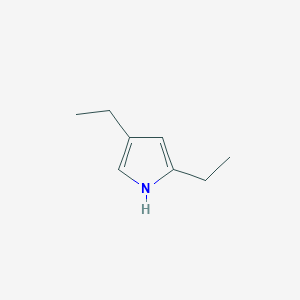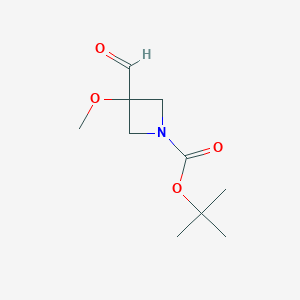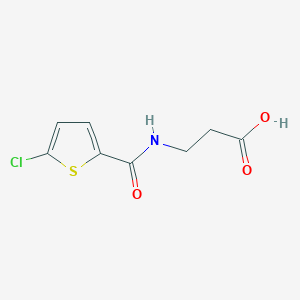
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- is a chemical compound with the molecular formula C8H12ClNOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method is the reaction of 5-(trimethylsilyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .
Chemical Reactions Analysis
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the carbonyl chloride to the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in acylation reactions.
1H-Pyrrole-2-carbonyl chloride: This compound does not have the trimethylsilyl group, which can influence its reactivity and solubility.
5-(Trimethylsilyl)-1H-pyrrole: This compound lacks the carbonyl chloride group and is primarily used in different types of chemical reactions.
The presence of both the carbonyl chloride and trimethylsilyl groups in 1H-Pyrrole-2-carbonyl chloride, 5-(trimethylsilyl)- makes it unique and versatile for various applications.
Properties
CAS No. |
250722-66-8 |
|---|---|
Molecular Formula |
C8H12ClNOSi |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
5-trimethylsilyl-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNOSi/c1-12(2,3)7-5-4-6(10-7)8(9)11/h4-5,10H,1-3H3 |
InChI Key |
VOEZTCSSRSRZHA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)



![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)




![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)


